Etretinate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etretinate-d3 is the deuterium labeled Etretinate . Etretinate (Ro 10-9359) is a second-generation retinoid that has the potential for severe psoriasis research .
Molecular Structure Analysis
Etretinate-d3 has a molecular weight of 357.50 and a molecular formula of C23H27D3O3 . It is a deuterium-labeled version of Etretinate .
Chemical Reactions Analysis
The long-term stability of several Vitamin D3 metabolites, which are structurally similar to Etretinate-d3, was investigated after 1 and 3 months of storage at -20 °C . Five Vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .
Physical And Chemical Properties Analysis
Etretinate, the non-deuterium labeled version of Etretinate-d3, belongs to the class of synthetic aromatic retinoids . The lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of Etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group .
Scientific Research Applications
Dermatological Applications : Etretinate has been used in dermatology for various inflammatory keratosis and congenital hyperkeratotic disorders. It plays a significant role in treating otherwise intractable skin diseases. However, it has side effects, including teratogenicity, necessitating contraception for at least two years post-treatment due to its long half-life (Yoshikawa, 1993).
Side Effects and Alternative Treatments : Etretinate and acitretin are associated with mucocutaneous side effects like dryness and peeling. In a case study, a patient with psoriasis developed ulcerated atrophic striae during etretinate therapy, which resolved after discontinuation (Bowman & Hogan, 2000).
Pharmacological Profile and Efficacy : Etretinate acts by normalizing pathological changes in epidermal and dermal skin, particularly inhibiting hyperkeratinization and cell differentiation. Its efficacy as an alternative to other conventional therapies in severe psoriasis has been noted (Ward et al., 1983).
Long-term Safety in Psoriasis Treatment : A 5-year study assessing the safety of long-term etretinate therapy for psoriasis found no evidence of increased risk for major diseases like cardiovascular disease, cancer, diabetes, or inflammatory bowel disease. However, some patients reported joint problems associated with etretinate use (Stern et al., 1995).
Potential in Treating Nevoid Basal Cell Carcinoma Syndrome : Etretinate showed a therapeutic effect on existing basal cell carcinomas and a prophylactic effect in inhibiting new tumor formation in a patient with nevoid basal cell carcinoma syndrome (Hodak et al., 1987).
Retinoids and Psoriasis : Oral synthetic retinoids like etretinate have been effective for psoriasis. Despite their clinical success, their mechanism of action in psoriasis remains to be fully understood (Fritsch, 1992).
Etretinate's Effects on Keratinocyte Proliferation : In vitro studies on etretinate show its effect on keratinocyte proliferation and cytokine secretion, suggesting its potential therapeutic benefit in the treatment of psoriasis (Zhang et al., 1994).
Safety And Hazards
Future Directions
Retinoids, including Etretinate, have been increasingly used for topical and systemic treatment of psoriasis and other hyperkeratotic and parakeratotic skin disorders . Current retinoid research targets the development of receptor-selective retinoids for tailoring and/or improving their therapeutic profile .
properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-ISBRFZOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etretinate-d3 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.